Smeathxanthone B

Description

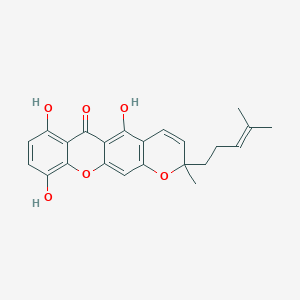

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H22O6 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

5,7,10-trihydroxy-2-methyl-2-(4-methylpent-3-enyl)pyrano[3,2-b]xanthen-6-one |

InChI |

InChI=1S/C23H22O6/c1-12(2)5-4-9-23(3)10-8-13-16(29-23)11-17-19(20(13)26)21(27)18-14(24)6-7-15(25)22(18)28-17/h5-8,10-11,24-26H,4,9H2,1-3H3 |

InChI Key |

UHEJIRYUKLACET-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(C=CC(=C4O3)O)O)C)C |

Synonyms |

5,7,10-trihydroxy-2-methyl-2-(4-methylpent-3-enyl)(2H,6H)pyrano(3,2-b)xanthen-6-one smeathxanthone B |

Origin of Product |

United States |

Isolation, Characterization, and Structural Elucidation of Smeathxanthone B

Natural Sources and Phytogeographical Distribution of Garcinia smeathmannii

Smeathxanthone B is isolated from Garcinia smeathmannii, an evergreen tree or shrub belonging to the Clusiaceae family. nih.gov This plant species is a significant source of various bioactive compounds, including other xanthones and benzophenones. researchgate.netnih.gov

Garcinia smeathmannii has a wide phytogeographical distribution across tropical Africa. oup.comnih.gov Its native range extends from West Africa, through Central Africa, and into parts of East and Southern Africa, including countries like Sierra Leone, Gabon, and Zambia. nih.govoup.comtandfonline.com The plant primarily grows in the wet tropical biome, often found in riverine and swamp forests, as well as in the understory of mid-altitude and montane evergreen forests. nih.govoup.comajol.info In some regions, such as the Ngel Nyaki forest in Nigeria, Garcinia smeathmannii is an abundant understory tree species. orgsyn.org

Methodologies for Extraction of this compound from Plant Material

The isolation of this compound begins with the extraction of chemical constituents from the plant material, typically the stem or root bark of Garcinia smeathmannii. nih.gov

Solvent-Based Extraction Techniques

Solvent extraction is the primary method employed to obtain the crude extract containing this compound. Methanol (B129727) is a commonly used solvent for this purpose. nih.gov In a typical procedure, air-dried and powdered stem bark of Garcinia smeathmannii is macerated in methanol at room temperature for an extended period, for instance, three days. nih.gov This process is designed to effectively draw out a broad range of secondary metabolites, including xanthones, from the plant tissue.

A study detailed the use of 12 liters of distilled methanol to extract 2.5 kg of dried, powdered stem bark, which after filtration and solvent evaporation, yielded 207 g of crude methanol extract. nih.gov

Preliminary Fractionation and Enrichment Strategies

Following the initial extraction, the crude methanol extract undergoes preliminary fractionation to separate compounds based on their polarity. This step is crucial for enriching the fractions with xanthones like this compound and removing other classes of compounds. This is achieved through liquid-liquid partitioning with a series of immiscible solvents of increasing polarity.

A common fractionation sequence for the crude methanol extract involves sequential partitioning with:

Petroleum Ether: To remove non-polar compounds such as lipids and chlorophylls. nih.gov

Dichloromethane: To isolate compounds of intermediate polarity. nih.gov

Ethyl Acetate (B1210297): To extract more polar compounds, which often include xanthones. nih.gov

This systematic partitioning results in several fractions with a less complex chemical profile than the initial crude extract, thereby facilitating the subsequent purification steps.

Table 1: Example of a Fractionation Scheme for Garcinia smeathmannii Extract nih.gov

| Initial Material | Extraction Solvent | Crude Extract Yield | Partitioning Solvent | Fraction Yield |

| 2.5 kg dried stem bark | 12 L Methanol | 207 g | Petroleum Ether | 88 g |

| Dichloromethane | 20.4 g | |||

| Ethyl Acetate | 32 g |

Chromatographic Separation and Purification Techniques for this compound

The enriched fractions from the preliminary separation are subjected to various chromatographic techniques to isolate this compound in a pure form.

Column Chromatography Approaches (e.g., Silica (B1680970) Gel, Sephadex LH-20)

Silica Gel Column Chromatography: This is a fundamental technique used for the separation of compounds from the fractionated extracts. The separation is based on the principle of adsorption chromatography, where compounds adhere to the silica gel stationary phase to varying degrees and are eluted with a mobile phase of increasing polarity.

For the isolation of this compound, a fraction (e.g., the petroleum ether fraction) is loaded onto a silica gel column. nih.gov The elution is typically performed using a gradient of solvents, such as a mixture of petroleum ether and ethyl acetate, with the polarity gradually increasing. nih.gov This allows for the separation of the loaded material into multiple sub-fractions. For instance, a petroleum ether fraction (80 g) was subjected to flash column chromatography over silica gel (230–400 mesh) to yield several main fractions. nih.gov Further column chromatography of these sub-fractions on silica gel (70–230 mesh) with a less polar solvent system, like petroleum ether-ethyl acetate (17:3), can lead to the isolation of pure this compound. nih.gov

Sephadex LH-20 Column Chromatography: Sephadex LH-20 is a lipophilic gel filtration matrix that separates compounds based on their molecular size and polarity. It is often used as a final purification step for xanthones. nih.gov The principle of molecular sieving makes it effective in separating compounds with similar polarities. oup.com A sub-fraction containing this compound can be dissolved in a suitable solvent, such as methanol or a dichloromethane-methanol mixture (1:1), and passed through a Sephadex LH-20 column to yield the purified compound. oup.com

High-Performance Liquid Chromatography (HPLC) for Compound Isolation

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique that can be employed for the final purification of this compound to achieve a high degree of purity. While preparative HPLC is a common method for the final purification of natural products, detailed parameters for this compound are not extensively published. nih.gov

Generally, a reversed-phase HPLC system would be utilized for this purpose. A typical setup would involve:

Column: A C18 stationary phase is commonly used for the separation of xanthones. nih.gov

Mobile Phase: A gradient elution system is often employed, typically consisting of a mixture of water (often acidified with formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. peptide.comnih.gov

Detection: A UV detector is used to monitor the elution of compounds, with the detection wavelength set to an absorbance maximum for xanthones to ensure high sensitivity. nih.gov

This technique allows for the precise separation of this compound from any remaining minor impurities, yielding a highly purified compound suitable for structural elucidation and bioactivity studies.

Table 2: Physicochemical and Spectroscopic Data for this compound nih.gov

| Property | Value |

| Physical State | Yellow powder |

| Melting Point | 187°C–189°C |

| Optical Rotation | [α]D22 +30.3 (c 0.02, MeOH) |

| UV (EtOH) λmax (logε) | 408 (0.32), 338 (0.21), 337 (0.78), 297 (2.63), 223 (1.27), 205 (5.00) |

| IR (KBr) νmax (cm⁻¹) | 3727, 3414, 2965, 2359, 2262, 2062, 1987, 1636, 1586, 1346, 1052, 1000, 935, 862, 774 |

Advanced Spectroscopic and Spectrometric Techniques for this compound Structural Elucidation

The definitive structure of this compound was established through the application of a suite of sophisticated spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's connectivity, molecular weight, and stereochemistry. The structure was elucidated primarily on the basis of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. nih.govresearchgate.net

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules like this compound.

1D NMR (¹H and ¹³C): One-dimensional NMR provides fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. While the specific spectral data for this compound is found within dedicated phytochemical literature, a database of assigned ¹³C NMR spectra references the work of Komguem et al. in Phytochemistry (2005) for the complete carbon data of this compound. nih.govuni-plovdiv.bg

2D NMR (COSY, HMQC, HMBC, NOESY): Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms, helping to establish spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is vital for determining the relative stereochemistry and conformation of the molecule.

The collective interpretation of these NMR experiments allowed for the complete assignment of all proton and carbon signals and the establishment of the planar structure of this compound as 5,7,10-trihydroxy-2-methyl-2-(4-methylpent-3-enyl)[2H,6H]pyrano[3,2-b]xanthen-6-one. nih.govresearchgate.net

Interactive Data Table: Key Spectroscopic Techniques for this compound

| Technique | Purpose in Structural Elucidation | Specific Application to this compound |

| ¹H NMR | Identifies proton environments and neighboring protons. | Used to determine the types and connectivity of protons. nih.gov |

| ¹³C NMR | Identifies the number of unique carbon atoms. | Used to determine the carbon skeleton; data referenced in chemical databases. nih.govuni-plovdiv.bg |

| COSY | Maps proton-proton (H-H) spin coupling systems. | Utilized to identify adjacent protons and build molecular fragments. researchgate.net |

| HMQC | Correlates protons to their directly attached carbons. | Used to assign specific carbon signals. |

| HMBC | Shows long-range (2-3 bond) proton-carbon correlations. | Crucial for connecting fragments and establishing the full structure. researchgate.net |

| NOESY | Identifies protons that are close in space. | Used to determine the relative stereochemistry. |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound, HRESIMS would have been used to confirm its molecular formula of C₂₃H₂₂O₆. researchgate.net Further analysis of the fragmentation pattern in the MS/MS spectrum can provide additional structural clues by showing how the molecule breaks apart, helping to confirm the identity of its constituent parts.

This compound possesses a chiral center, meaning it can exist as one of two non-superimposable mirror images (enantiomers). Chiroptical methods are used to determine the stereochemistry of such compounds. The measurement of optical rotation, the extent to which a chiral compound rotates the plane of polarized light, is a fundamental chiroptical technique. A specific rotation of [α]D²² +30.3 (c 0.02, MeOH) has been reported for this compound, indicating that it is optically active and was isolated as a single enantiomer. nih.gov

While NMR and chiroptical methods can determine the relative stereochemistry, assigning the absolute configuration of a chiral molecule often requires X-ray crystallography. This technique involves diffracting X-rays through a single, high-quality crystal of the compound. The resulting diffraction pattern can be used to build a three-dimensional model of the molecule, unambiguously showing the spatial arrangement of its atoms. Although a specific X-ray crystallographic analysis for this compound has not been reported in the surveyed literature, this technique remains the gold standard for determining the absolute configuration of new, complex chiral natural products, including other xanthones.

Biosynthesis of the Xanthone Core and Smeathxanthone B Analogues

Precursor Pathways to the Xanthone (B1684191) Skeleton (Shikimate and Acetate (B1210297)/Polyketide Pathways)

The biosynthesis of the characteristic dibenzo-γ-pyrone scaffold of xanthones is a convergent process, sourcing precursors from two major metabolic routes: the shikimate pathway and the acetate/polyketide pathway. mdpi.comfrontiersin.org This mixed biosynthetic origin is a hallmark of xanthone formation in higher plants. mdpi.com

The A-ring of the xanthone structure is typically derived from the acetate/polyketide pathway. frontiersin.orgmdpi.com This pathway utilizes acetyl-CoA and malonyl-CoA as fundamental building blocks. ontosight.ai Through a series of condensation reactions catalyzed by polyketide synthases, a polyketide chain is assembled, which then undergoes cyclization to form the phenolic A-ring. ontosight.ai

Concurrently, the B-ring of the xanthone originates from the shikimate pathway. mdpi.comfrontiersin.org This pathway, central to the biosynthesis of aromatic amino acids, provides key aromatic precursors. nih.gov Starting from the primary metabolites phosphoenolpyruvate (B93156) and erythrose 4-phosphate, the shikimate pathway proceeds through a series of intermediates to produce shikimic acid and, subsequently, L-phenylalanine. frontiersin.orgnih.gov In many plant families, including the Hypericaceae, L-phenylalanine is the entry point into the phenylpropanoid pathway, which ultimately yields the benzoyl-CoA derivative that will form the B-ring. frontiersin.orgnih.gov However, in other lineages like the Gentianaceae, a phenylalanine-independent route exists where 3-hydroxybenzoic acid is formed more directly from an intermediate of the shikimate pathway. mdpi.comfrontiersin.org

Enzymatic Steps and Key Intermediates in Xanthone Biosynthesis in Plants

The convergence of the shikimate and acetate pathways culminates in the formation of a key benzophenone (B1666685) intermediate, which is the direct precursor to the xanthone core. frontiersin.orgnih.gov The formation of this intermediate and its subsequent cyclization are orchestrated by a series of specific enzymes.

Two primary routes, dependent on the initial precursor from the shikimate pathway, lead to the central benzophenone intermediate:

The L-phenylalanine-dependent pathway: Predominantly observed in the Hypericaceae family, this pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. frontiersin.orgnih.gov This is followed by a series of enzymatic modifications, including the action of cinnamate-CoA ligase (CNL) , cinnamoyl-CoA hydratase/lyase (CHL) , benzaldehyde dehydrogenase (BD) , and benzoate-CoA ligase (BZL) , to generate benzoyl-CoA. mdpi.comBenzophenone synthase (BPS) then catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to yield 2,4,6-trihydroxybenzophenone. nih.gov This intermediate is then hydroxylated by benzophenone 3'-hydroxylase (B3'H) , a cytochrome P450 enzyme, to form 2,3',4,6-tetrahydroxybenzophenone (B1214623). researchgate.net

The L-phenylalanine-independent pathway: Common in the Gentianaceae family, this pathway utilizes 3-hydroxybenzoic acid derived from the shikimate pathway. frontiersin.org3-hydroxybenzoate-CoA ligase (3-BZL) activates this precursor to 3-hydroxybenzoyl-CoA. mdpi.comresearchgate.net BPS then catalyzes the condensation of this activated precursor with three malonyl-CoA molecules to produce 2,3',4,6-tetrahydroxybenzophenone directly. mdpi.comresearchgate.net

The crucial step in forming the xanthone scaffold is the intramolecular oxidative cyclization of the 2,3',4,6-tetrahydroxybenzophenone intermediate. frontiersin.orgnih.gov This regioselective reaction is catalyzed by cytochrome P450-dependent monooxygenases, leading to the formation of either 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone, which serve as the foundational cores for the vast diversity of xanthone derivatives. frontiersin.orgnih.gov

| Enzyme | Abbreviation | Function | Pathway Involvement |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. frontiersin.orgnih.gov | L-phenylalanine-dependent pathway |

| Benzophenone synthase | BPS | Condenses a benzoyl-CoA derivative with three malonyl-CoA molecules to form a benzophenone. nih.govresearchgate.net | Both dependent and independent pathways |

| Benzophenone 3'-hydroxylase | B3'H | A cytochrome P450 enzyme that hydroxylates the benzophenone intermediate. researchgate.net | L-phenylalanine-dependent pathway |

| 3-hydroxybenzoate-CoA ligase | 3-BZL | Activates 3-hydroxybenzoic acid to its CoA ester. mdpi.comresearchgate.net | L-phenylalanine-independent pathway |

| Xanthone 6-hydroxylase | X6H | A cytochrome P450 enzyme that catalyzes the hydroxylation of the xanthone core. nih.gov | Diversification Reactions |

Mechanisms of Prenylation and Other Diversification Reactions in Xanthone Biosynthesis

The structural and functional diversity of xanthones, including analogues of Smeathxanthone B, arises from a suite of post-cyclization modifications of the basic xanthone core. nih.govmdpi.com These "decoration" reactions include hydroxylation, O-methylation, glycosylation, and, most notably, prenylation. nih.govnih.govmdpi.com

Prenylation, the attachment of isoprenoid moieties such as dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), is a particularly significant modification that often enhances the biological activity of xanthones. mdpi.comscilit.com This reaction is catalyzed by a class of enzymes known as aromatic prenyltransferases (PTs) . scilit.comthieme-connect.de These enzymes facilitate the electrophilic substitution of a prenyl group onto the electron-rich xanthone nucleus. thieme-connect.deunram.ac.id The prenylation can occur at various positions on the xanthone scaffold, leading to a wide array of prenylated derivatives. unram.ac.id

For instance, Smeathxanthone A, a related compound isolated from Garcinia smeathmannii, is a geranylated xanthone, indicating the action of a geranyltransferase. researchgate.net this compound itself possesses a pyrano ring, which is often formed through the cyclization of a prenyl group with an adjacent hydroxyl group, a reaction that can be enzyme-catalyzed or occur spontaneously. researchgate.net

Other key diversification reactions include:

Hydroxylation: Additional hydroxyl groups can be introduced onto the xanthone core by specific hydroxylases, often cytochrome P450 monooxygenases like xanthone 6-hydroxylase (X6H). nih.gov

O-methylation: The hydroxyl groups can be methylated by O-methyltransferases, altering the polarity and reactivity of the molecule.

Glycosylation: The attachment of sugar moieties, catalyzed by glycosyltransferases, can increase the water solubility of xanthones and influence their subcellular localization. mdpi.comfrontiersin.org

Genetic and Molecular Characterization of Biosynthetic Enzymes Relevant to Xanthone Production (e.g., Aromatic Prenyltransferases)

Significant progress has been made in identifying and characterizing the genes and enzymes involved in xanthone biosynthesis, particularly from plants in the Hypericaceae and Clusiaceae families. nih.govnih.gov

Aromatic prenyltransferases (PTs) are of particular interest due to their crucial role in generating bioactive prenylated xanthones. scilit.com Several PTs involved in xanthone biosynthesis have been cloned and functionally characterized. For example, a PT from Hypericum calycinum, designated HcPT, was found to specifically catalyze the C-8 prenylation of 1,3,6,7-tetrahydroxyxanthone. nih.gov In Hypericum sampsonii, two distinct PTs, HsPT8PX and HsPTpat, were identified to be responsible for the sequential prenylation of 1,3,6,7-tetrahydroxyxanthone to produce patulone. thieme-connect.de These enzymes often exhibit strict regiospecificity and substrate specificity. thieme-connect.de

Genetic studies have revealed that the genes encoding enzymes for a specific metabolic pathway are sometimes clustered together in the genome, facilitating coordinated regulation. While this is common in fungal secondary metabolism, the genes for xanthone biosynthesis in plants are not always clustered. nih.gov For instance, in the fungus Aspergillus nidulans, the genes for xanthone precursor synthesis are clustered, but the necessary prenyltransferase genes are located elsewhere in the genome. nih.gov

Synthetic Methodologies and Chemical Modifications of Smeathxanthone B and Analogues

Total Synthesis Strategies for the Xanthone (B1684191) Ring System

The construction of the tricyclic xanthone core is the foundational step in the total synthesis of Smeathxanthone B and related compounds. Several classical and modern strategies have been developed to achieve this.

One of the most prevalent and historically significant methods involves a two-step sequence: an Ullmann condensation followed by an acid-catalyzed intramolecular Friedel–Crafts acylation. tandfonline.comup.pt This approach typically begins with the copper-catalyzed coupling of a phenol (B47542) and an ortho-halogenated benzoic acid to form a diaryl ether, which is then cyclized to yield the xanthone skeleton. tandfonline.comup.pt Another widely used classical route is the Grover, Shah, and Shah (GSS) reaction, which involves heating a salicylic (B10762653) acid derivative and a phenol with zinc chloride in phosphoryl chloride. up.pt This method can directly afford the xanthone if the intermediate benzophenone (B1666685) has a hydroxyl group at a position suitable for cyclization. up.pt

More contemporary methods have focused on improving efficiency and reaction conditions. The development of reactions involving aryne intermediates offers a novel, one-step synthesis of the xanthone core. nih.gov This strategy utilizes the reaction of silylaryl triflates with ortho-heteroatom-substituted benzoates in the presence of a fluoride (B91410) source like cesium fluoride (CsF), proceeding through a tandem intermolecular nucleophilic coupling and subsequent intramolecular electrophilic cyclization. nih.gov Other modern approaches include a condensation reaction between a benzopyranonphthalide and a Michael acceptor, which provides a general and high-yielding route to xanthones and xanthone-containing polycyclic systems. acs.org Furthermore, a copper/palladium co-catalyzed method for the intermolecular ortho-acylation of phenols with aryl aldehydes has been developed to synthesize xanthone derivatives in one step with high yields. google.com

Comparison of Major Synthetic Strategies for the Xanthone Core

| Synthetic Method | Key Reactants | Typical Conditions | Key Features |

|---|---|---|---|

| Ullmann Condensation & Friedel-Crafts Acylation | Phenol derivative, ortho-halogenated benzoic acid | Copper catalyst (Ullmann), then strong acid (e.g., PPA, H₂SO₄) | Classical, robust, two-step process. tandfonline.comup.pt |

| Grover, Shah, and Shah (GSS) Reaction | Salicylic acid derivative, phenol derivative | ZnCl₂/POCl₃, heat | Can form xanthone directly if benzophenone intermediate is suitably hydroxylated. up.pt |

| Aryne Annulation | Silylaryl triflate, ortho-hydroxybenzoate | CsF, THF, 65 °C | Efficient, one-step synthesis via a tandem coupling-cyclization mechanism. nih.gov |

| Phthalide Annelation | Benzopyranonephthalide, Michael acceptor | LiOtBu, THF, -78 °C | High-yielding route for regiospecific preparation of complex xanthone systems. acs.org |

| Catalytic ortho-Acylation | Phenol derivative, 2-substituted benzaldehyde | Cu/Pd catalyst, triphenylphosphine | One-step synthesis with high yields under relatively mild conditions. google.com |

Semisynthesis and Derivatization Approaches for this compound

Semisynthesis, which uses naturally derived compounds as starting materials for chemical modifications, is a powerful strategy for producing novel derivatives that are often too complex for total synthesis. wikipedia.org For this compound, which can be isolated from natural sources like Garcinia smeathmannii, semisynthetic approaches offer a direct route to new analogues. frontiersin.org

Derivatization of the this compound scaffold would primarily target its existing functional groups: the hydroxyl groups and the prenyl and geranyl side chains. Common derivatization reactions applicable to the xanthone class include:

Modification of Hydroxyl Groups : The phenolic hydroxyl groups are prime targets for modification. Reactions such as etherification (e.g., methylation) or esterification can be performed to explore the role of these groups in biological activity. researchgate.net

Side Chain Modification : The prenyl and geranyl groups offer sites for reactions such as oxidation, reduction, or cyclization, which can alter the lipophilicity and conformation of the molecule.

Introduction of New Functional Groups : Functional groups like amines can be introduced, typically via the reduction of a nitro group, which would first need to be installed on the aromatic ring through nitration. tandfonline.comresearchgate.net These amino groups can then be converted into amides, azides, or ureas to further diversify the structure. researchgate.net

While specific semisynthetic studies on this compound are not extensively documented, the principles are well-established within the broader class of xanthones and other natural products.

Design and Synthesis of Novel this compound Analogues and Hybrid Structures

The rational design and synthesis of novel analogues and hybrid molecules are driven by the goal of enhancing or modifying the properties of a parent compound like this compound. This often involves creating simplified or functionalized versions of the natural product or combining its structural motifs with other pharmacophores.

An example of this approach can be seen in the synthesis of analogues of muchimangins, which are benzophenone-xanthone hybrid polyketides. mdpi.com In one study, five new muchimangin analogues were synthesized to develop new antimicrobial agents, demonstrating how systematic structural modifications can be used to probe and improve biological activity. mdpi.com Another strategy involves creating hybrid structures by incorporating a xanthone moiety into a different molecular scaffold. For instance, researchers have hybridized a xanthone unit with 2,4,6-trihydroxy-3-geranylacetophenone (tHGA) to create potent inhibitors of the 15-lipoxygenase enzyme. dntb.gov.ua

The design of such analogues often focuses on structure-activity relationships (SAR). For example, studies on chiral derivatives of xanthones have shown that stereochemistry can be critical for biological function, with different enantiomers or epimers exhibiting significantly different activities. mdpi.com This highlights the importance of stereocontrol in the synthesis of new analogues.

Examples of Synthesized Muchimangin Analogues and Their Activity

Data adapted from Kodama et al. mdpi.com

| Compound | Structural Modification | Reported Antimicrobial Activity (MIC, µM) vs. S. aureus |

|---|---|---|

| Muchimangin Analogue 1 | (S)-Valine methyl ester moiety | 16 |

| Muchimangin Analogue 2 | (R)-Valine methyl ester moiety | 32 |

| Muchimangin Analogue 3 | (S)-Phenylalanine methyl ester moiety | 8 |

| Muchimangin Analogue 4 | (R)-Phenylalanine methyl ester moiety | 16 |

| Muchimangin Analogue 5 | (S)-Tryptophan methyl ester moiety | 8 |

Regioselective Functionalization and Structural Diversification Techniques

Regioselective functionalization allows for the precise modification of a specific position on a molecule, which is essential for creating libraries of analogues for SAR studies. Modern synthetic chemistry offers powerful tools for achieving this on complex aromatic systems like the xanthone scaffold.

A dominant strategy in modern synthesis is C–H functionalization, which enables the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. beilstein-journals.org For a molecule like this compound, the existing hydroxyl groups could act as directing groups in palladium-catalyzed C-H activation reactions, guiding functionalization to the ortho positions. beilstein-journals.org This approach avoids the need for pre-functionalized starting materials and allows for late-stage diversification.

The use of organometallic intermediates is another key technique for achieving regioselectivity. Directed ortho-metalation, using strong bases to deprotonate a position adjacent to a directing group, followed by quenching with an electrophile, is a classic method. rsc.org Similarly, halogen-metal exchange reactions on a pre-halogenated xanthone scaffold can generate organolithium or Grignard reagents at specific positions, which can then be used in cross-coupling reactions (e.g., Suzuki, Negishi) to introduce a wide variety of substituents. rsc.orgmdpi.com These methods provide a predictable and powerful means to decorate the this compound core, enabling the systematic exploration of its chemical space.

Preclinical Pharmacological Investigations of Smeathxanthone B: Mechanisms of Action and Efficacy

Anti-Inflammatory Activities and Underlying Molecular Mechanisms

The inflammatory response is a complex biological process involving various cells, signaling molecules, and enzymes. abcam.com Dysregulation of this process can lead to chronic inflammatory diseases. nih.gov Xanthones as a chemical class are recognized for their anti-inflammatory potential, often by modulating key inflammatory pathways. frontiersin.orgresearchgate.net Research into Smeathxanthone B has begun to map its effects on several of these critical targets.

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of the inflammatory process. frontiersin.org Consequently, the inhibition of NO production is a key target for novel anti-inflammatory agents. thaiscience.info

In a study investigating a series of seven compounds isolated from Garcinia smeathmannii, including this compound, their effect on NO production was evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govfrontiersin.org The findings revealed that all tested compounds, this compound among them, exhibited a dose-dependent inhibition of NO production. frontiersin.orgnih.gov This suggests that this compound can directly interfere with this crucial inflammatory pathway, although it was not identified as the most potent inhibitor within the tested group. frontiersin.org

| Compound Investigated | Source Organism | Cellular Model | Key Finding | Citation |

|---|---|---|---|---|

| This compound | Garcinia smeathmannii | LPS-stimulated RAW 264.7 macrophages | Exhibited dose-dependent inhibition of nitric oxide (NO) production as part of a group of tested xanthones. | nih.govfrontiersin.orgnih.gov |

Cyclooxygenase (COX) enzymes, existing as constitutive (COX-1) and inducible (COX-2) isoforms, are central to the inflammatory cascade by converting arachidonic acid into prostaglandins. frontiersin.orgfrontiersin.org The dual inhibition of these enzymes is a strategy for developing new anti-inflammatory drugs. frontiersin.org While the broader class of xanthones has been recognized for modulating COX activity, specific data on this compound remains limited. researchgate.net In a comparative study, this compound was not selected for the final analysis of COX-1 and COX-2 inhibition, as other related compounds from the same source showed more potent initial activity in other screens. nih.govnih.gov Therefore, direct experimental evidence detailing the specific modulatory effects of this compound on COX-1 and COX-2 activity is not currently available in the reviewed literature.

| Target Enzyme | Compound Group | Observed IC₅₀ Range for the Group | Specific Finding for this compound | Citation |

|---|---|---|---|---|

| 15-Lipoxygenase (15-LOX) | Xanthones and benzophenones from G. smeathmannii | 45.01 µM - 160.73 µM | Contributed to the observed inhibitory activity, with its IC₅₀ value falling within the reported range. | frontiersin.org |

Pro-inflammatory cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), interleukin-2 (B1167480) (IL-2), and interleukin-6 (IL-6), are signaling proteins that orchestrate the inflammatory response. abcam.comthermofisher.com Their overproduction is linked to chronic inflammatory conditions. italjmed.org In a key study assessing compounds from G. smeathmannii, only the most active compounds from initial screens were selected for detailed cytokine profiling. nih.gov this compound was not among those chosen for this specific analysis. As a result, there is currently a lack of direct experimental data on how this compound specifically regulates the expression and secretion of these major pro-inflammatory cytokines.

In contrast to pro-inflammatory cytokines, anti-inflammatory cytokines such as interleukin-4 (IL-4) and interleukin-10 (IL-10) are crucial for resolving inflammation and maintaining immune homeostasis. abcam.comfrontiersin.org IL-10, in particular, functions by suppressing the activity of various immune cells and inhibiting the production of pro-inflammatory mediators. researchgate.netbiolegend.com Similar to the pro-inflammatory cytokine analysis, the investigation into the promotion of anti-inflammatory cytokines did not include this compound. nih.gov Therefore, research detailing its potential to enhance the production of IL-4 and IL-10 is currently unavailable.

Regulation of Pro-inflammatory Cytokine Expression and Secretion (e.g., IFN-γ, TNF-α, IL-2, IL-6)

Antioxidant Properties and Redox Signaling Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract them, is closely linked with inflammation. thaiscience.info Compounds with antioxidant properties can mitigate this stress. Xanthones are a class of polyphenolic compounds known for their pharmacological activities, including antioxidant effects. mdpi.com

Research has indicated that this compound possesses antioxidant capabilities. One study reported that it was among several xanthones isolated from Garcinia smeathmannii that showed an ability to scavenge free radicals. researchgate.net Another investigation focusing on compounds from the root of a Garcinia species quantified the antioxidant activity of this compound at 93.0%. scispace.com Furthermore, a computational assessment identified this compound as a potential inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications where oxidative stress plays a significant role. mdpi.com

| Antioxidant-Related Activity | Methodology | Key Finding | Citation |

|---|---|---|---|

| Free Radical Scavenging | In vitro assay | Identified as one of several xanthones with the capacity to scavenge free radicals. | researchgate.net |

| General Antioxidant Activity | Not specified | Reported to have 93.0% antioxidant activity. | scispace.com |

| Aldose Reductase Inhibition | Computational (in silico) docking | Identified as a potent potential inhibitor of aldose reductase, an enzyme linked to oxidative stress. | mdpi.com |

Radical Scavenging Activity Assessments (e.g., DPPH, ABTS assays)

This compound, a xanthone (B1684191) isolated from the root bark and stem bark of Garcinia smeathmannii, has demonstrated significant antioxidant properties in various preclinical assessments. researchgate.netresearchgate.net Its capacity to neutralize free radicals is a key aspect of its pharmacological profile. The most common methods used to evaluate this activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netmdpi.com

In the DPPH assay, antioxidants act as hydrogen donors to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically. mdpi.comnih.gov The ABTS assay similarly measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. researchgate.netcabidigitallibrary.org Studies have shown that this compound exhibits notable activity in these assays, indicating its potential to counteract oxidative damage by scavenging free radicals. researchgate.netajol.info Research on compounds isolated from Garcinia smeathmannii, including this compound, has highlighted their potent DPPH radical scavenging capabilities. researchgate.netresearchgate.net

Table 1: Radical Scavenging Activity of this compound

| Assay | Reported Activity | Source Plant |

|---|---|---|

| DPPH Radical Scavenging | Significant | Garcinia smeathmannii (Root Bark) |

| ABTS Radical Scavenging | Potent (reported for similar xanthones) | Garcinia smeathmannii (Stem Bark) |

Impact on Cellular Oxidative Stress Markers and Endogenous Antioxidant Systems (e.g., Superoxide Dismutase, Catalase)

While direct studies detailing the specific effects of this compound on endogenous antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) are not extensively documented in available literature, the broader context of oxidative stress provides a framework for its potential actions. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products through its antioxidant defense systems. mdpi.com

Mechanistic Insights into Antioxidant Action (e.g., Electron Transfer, Metal Chelation)

The antioxidant mechanism of xanthones like this compound is generally attributed to their chemical structure, which facilitates radical scavenging. researchgate.netresearchgate.net The primary mechanism is believed to be hydrogen atom transfer (HAT) or electron donation. nih.gov The phenolic hydroxyl groups present on the xanthone scaffold are crucial for this activity, as they can donate a hydrogen atom to a free radical, thereby neutralizing it and breaking the oxidative chain reaction. researchgate.net

Antibacterial and Antimicrobial Effects

Efficacy Against Specific Bacterial Strains (e.g., Enterococcus faecalis)

This compound has been identified as having noteworthy antibacterial properties, particularly against Gram-positive bacteria. thieme-connect.de Research has specifically highlighted its efficacy against Enterococcus faecalis, a resilient pathogen often associated with persistent infections. thieme-connect.descielo.org.za Studies involving compounds isolated from Garcinia smeathmannii have demonstrated that this compound, along with its counterpart Smeathxanthone A, exhibits prominent antibacterial activity against E. faecalis. thieme-connect.de

The effectiveness of an antibacterial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium. While specific MIC values for this compound against a wide range of bacteria are detailed in specialized studies, the consistent finding is its potent action against certain Gram-positive strains. thieme-connect.decore.ac.uk

Table 2: Reported Antibacterial Efficacy of this compound

| Bacterial Strain | Gram Type | Reported Activity |

|---|---|---|

| Enterococcus faecalis | Gram-Positive | Prominent |

Proposed Mechanisms of Antimicrobial Action (e.g., Inhibition of Virulence Factors, Biofilm Formation, Cell Wall Synthesis)

The mechanisms underlying the antimicrobial action of xanthones are multifaceted and can involve several cellular targets. researchgate.netnih.gov For many natural antimicrobial compounds, proposed mechanisms include the disruption of cell membrane integrity, inhibition of essential enzymes, interference with nucleic acid synthesis, and the inhibition of virulence factors such as biofilm formation. nih.govmdpi.com

Enterococcus faecalis, for instance, is known for its ability to form robust biofilms, which protect the bacteria from antimicrobial agents and the host's immune response. scielo.org.za The ability of a compound to inhibit biofilm formation is a significant antimicrobial attribute. While direct evidence detailing this compound's effect on specific virulence factors or cell wall synthesis is emerging, the general mechanisms for xanthones suggest potential actions in these areas. researchgate.net These can include altering cell membrane permeability, which leads to the leakage of cellular components, or inhibiting enzymes crucial for bacterial metabolism and replication. nih.govmdpi.com The complexation of xanthones with proteins, leading to their inactivation, is another proposed mechanism contributing to their antibacterial effects. researchgate.net

Comparative Studies on Gram-Positive and Gram-Negative Pathogens

A critical aspect of characterizing any antimicrobial agent is its spectrum of activity, particularly its comparative efficacy against Gram-positive and Gram-negative bacteria. eoscu.com These two classes of bacteria differ fundamentally in their cell wall structure. crestonepharma.commedicalnewstoday.com Gram-positive bacteria have a thick peptidoglycan layer that is relatively permeable, while Gram-negative bacteria possess a thin peptidoglycan layer protected by an outer membrane, which acts as a formidable barrier to many antimicrobial agents. eoscu.comnih.gov

This structural difference often results in Gram-negative bacteria being more resistant to antibiotics. crestonepharma.comnih.gov Studies on this compound and related compounds have indicated that they are generally more effective against Gram-positive bacteria, such as Enterococcus faecalis, than against Gram-negative pathogens. thieme-connect.de This selective activity is a common feature among many natural product-derived antimicrobials and suggests that the outer membrane of Gram-negative bacteria likely impedes the compound from reaching its target. nih.govnih.gov

Aldose Reductase (AR) Inhibitory Potential

This compound has been identified as a promising candidate for the inhibition of aldose reductase (AR), an enzyme crucial in the polyol pathway which is implicated in diabetic complications. researchgate.netjapsonline.com The over-expression of AR can lead to the suppression of other enzymes involved in diabetes. researchgate.net Inhibitors of AR competitively block the active site, preventing the conversion of glucose to sorbitol and thereby offering a therapeutic strategy for managing long-term diabetic complications. researchgate.netfrontiersin.org Computational studies have been instrumental in elucidating the inhibitory potential of this compound against this key enzyme. dntb.gov.uaresearchgate.netcumbria.ac.uk

In silico methodologies, including ensemble docking and molecular dynamics (MD) simulations, have been employed to investigate the potential of this compound as an aldose reductase inhibitor. researchgate.netmdpi.com These computational techniques are efficient in screening and identifying hit molecules by predicting their binding affinities and stability against a specific protein target. researchgate.netbohrium.com

Ensemble docking results identified this compound as a potent inhibitor of the aldose reductase enzyme, alongside other xanthones like mangostenone B, bangangxanthone A, and allanxanthone B. researchgate.netdntb.gov.uaresearchgate.netcumbria.ac.uk In these studies, this compound exhibited a significant binding energy of -10.8 kcal/mol. mdpi.com

To further assess its stability and binding mode, this compound was subjected to molecular dynamics simulations. mdpi.com MD simulations provide insights that go beyond the static nature of molecular docking by considering a solvated environment and the dynamic nature of protein-ligand interactions. mdpi.commdpi.com These simulations confirmed that this compound establishes a stable and favorable binding mode within the active site of the aldose reductase enzyme. researchgate.netmdpi.com The linear structure of this compound is thought to contribute to its better AR inhibitory potential compared to some other xanthones. mdpi.com

The stability of the this compound-AR complex is maintained by a network of specific molecular interactions. Molecular docking and dynamics studies revealed that the compound interacts with several key amino acid residues in the enzyme's active site. researchgate.netmdpi.com

Hydrogen Bonding: Throughout the molecular dynamics simulation, a consistent hydrogen bond was observed between this compound and the residue Trp20, which is important for the catalytic activity of aldose reductase. mdpi.com Intermittent hydrogen bonds were also noted with residues Ala299 and Ser214. mdpi.com

Hydrophobic and Pi-Interactions: Hydrophobic interactions play a significant role in the binding of this compound. Key residues involved in these interactions include Trp20, Tyr48, His110, Trp111, Phe122, Tyr209, Lys262, and Cys298. mdpi.com Furthermore, the compound establishes Pi-Pi stacked and Pi-alkyl interactions with Trp20, Tyr48, His110, Trp111, Phe122, and Tyr209, which further stabilizes the complex. mdpi.com

Binding Free Energy: Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations were used to estimate the binding free energy (ΔGbinding). This compound demonstrated a low binding free energy of -139.426 kJ/mol, which was largely influenced by its very low van der Waals energy component, suggesting a strong binding affinity towards the AR enzyme. mdpi.com

| Interaction Type | Key Interacting Residues | Significance |

|---|---|---|

| Binding Energy | -10.8 kcal/mol | Indicates strong binding affinity. mdpi.com |

| Hydrogen Bonding | Trp20 (consistent), Ala299, Ser214 (intermittent) | Stabilizes the ligand in the active site. mdpi.com |

| Hydrophobic Interactions | Trp20, Tyr48, His110, Trp111, Phe122, Tyr209, Lys262, Cys298 | Contributes significantly to binding. mdpi.com |

| Pi-Interactions | Trp20, Tyr48, His110, Trp111, Phe122, Tyr209 | Enhances complex stability. mdpi.com |

| Binding Free Energy (MM-PBSA) | -139.426 kJ/mol | Confirms strong binding affinity, driven by van der Waals forces. mdpi.com |

The analysis of molecular electronic properties using Density Functional Theory (DFT) provides deeper insights into the reactivity and stability of potential drug candidates. researchgate.netmdpi.com Parameters such as chemical hardness, chemical potential, and electronegativity are essential for predicting the bioactivity of a molecule. mdpi.com

Chemical Hardness and Softness: Chemical hardness (η) is a measure of a molecule's resistance to change in its electron distribution. researchgate.netias.ac.in Molecules with lower hardness are more reactive and have a greater ability to exchange charges with enzyme residues. mdpi.comresearchgate.netresearchgate.net this compound was found to have a low chemical hardness value of 1.79 eV and a corresponding softness of 0.56 eV. mdpi.com This low hardness value suggests it is a promising inhibitor for the AR enzyme. mdpi.com

Chemical Potential: The chemical potential (μ) indicates the reactivity and stability tendencies of a molecule; a more negative value correlates with a higher tendency to accept electrons. mdpi.comias.ac.inresearchgate.netresearchgate.net this compound has a chemical potential of -3.70 eV. mdpi.comresearchgate.netresearchgate.net This highly negative value suggests it readily accepts electrons, a favorable trait for interacting with the biological target. mdpi.comresearchgate.netresearchgate.net

| Parameter | Value | Interpretation |

|---|---|---|

| Chemical Hardness (η) | 1.79 eV | Low value indicates high reactivity and potential for charge exchange with the enzyme. mdpi.com |

| Chemical Softness (σ) | 0.56 eV | High value is the inverse of hardness, indicating reactivity. mdpi.com |

| Chemical Potential (μ) | -3.70 eV | Highly negative value indicates a strong tendency to accept electrons and high reactivity. mdpi.comresearchgate.netresearchgate.net |

Characterization of Ligand-Enzyme Binding Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

Exploratory Investigations into Other Biological Activities

Beyond its potential as an aldose reductase inhibitor, preclinical evidence suggests this compound may possess other valuable pharmacological properties, including antineoplastic and broader antidiabetic effects.

Xanthones as a chemical class are known to exhibit multiple biological activities, including antitumor properties. researchgate.net While specific studies on the detailed molecular mechanisms of this compound are limited, research on closely related compounds provides a basis for its potential in cancer therapy. This compound is noted to have anti-cancer activities similar to its analogue, Smeathxanthone A. Natural compounds often exert antineoplastic effects by promoting apoptosis (programmed cell death) and inducing cell cycle arrest, thereby preventing the proliferation of cancer cells. nih.gov

For instance, other novel compounds have been shown to induce apoptosis in cancer cells, often characterized by an increased Bax/Bcl-2 ratio and cleavage of procaspase-3. rsc.orgnih.gov Similarly, cell cycle arrest, often at the G0/G1 or G2/M phase, is a common mechanism for antiproliferative agents. rsc.orgnih.govasianjab.com This arrest is typically associated with the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (Cdks). rsc.orgnih.gov Given that this compound possesses reported anti-cancer activity, it is plausible that it acts through similar cellular and molecular pathways, though further specific investigation is required.

The potential of this compound in diabetes management may extend beyond aldose reductase inhibition. Its structural analog, Smeathxanthone A, has been shown to enhance insulin (B600854) sensitivity and reduce blood glucose levels by modulating glucose metabolism pathways. this compound is reported to have similar antidiabetic activities.

The mechanisms underlying such effects at the cellular level often involve several pathways. Bioactive compounds can improve insulin sensitivity by potentiating post-receptor insulin signaling events, such as the IRS-PI3K-Akt pathway, which ultimately leads to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, enhancing glucose uptake in muscle and adipose tissues. nih.gove-dmj.org Additionally, some natural compounds modulate the activity of key glucose-metabolizing enzymes in the liver, such as hexokinase and glucose-6-phosphatase, to control hepatic glucose production. nih.govfrontiersin.org By improving insulin sensitivity and directly influencing glucose metabolism, this compound could offer a multi-faceted approach to its antidiabetic modulatory effects. nih.govnih.gov

Antiviral Properties and Mechanistic Characterization

Preliminary preclinical investigations into the antiviral potential of this compound have been conducted, although the available data is limited. Research focusing on the bioactivity of compounds isolated from Garcinia smeathmannii has included the screening of this compound against specific viral pathogens.

Notably, in a study evaluating the cytotoxic and antiviral activities of natural compounds, this compound was tested for its efficacy against the Human Immunodeficiency Virus (HIV) and the influenza virus. The results of this screening indicated that this compound was inactive against both of these viruses at the concentrations tested. thieme-connect.comthieme-connect.com

Currently, there is a lack of further published research detailing broader antiviral screening of this compound against other viral families. Consequently, information regarding its spectrum of activity, efficacy, and the underlying mechanisms of action against viral targets remains uncharacterized in the scientific literature. While other xanthones isolated from various Garcinia species have demonstrated antiviral properties, these findings are not directly applicable to this compound. psu.edu

Further research is required to comprehensively evaluate the antiviral potential of this compound against a wider range of viruses and to elucidate any potential mechanisms of action.

| Compound | Virus Tested | Activity | Source |

| This compound | Human Immunodeficiency Virus (HIV) | Inactive | thieme-connect.com |

| This compound | Influenza Virus | Inactive | thieme-connect.comthieme-connect.com |

Structure Activity Relationship Sar Studies of Smeathxanthone B and Its Derivatives

Influence of Substituent Position and Nature on Diverse Biological Activities

The biological activity of xanthones is highly dependent on the substitution pattern of the dibenzo-γ-pyrone core. mdpi.com Key positions that often dictate the pharmacological profile include C-1, C-3, C-6, and C-8. mdpi.com The specific arrangement of substituents in Smeathxanthone B, which features a pyrano[3,2-b]xanthen-6-one skeleton with hydroxyl groups at positions 5, 7, and 10, is crucial for its bioactivity.

In the context of anti-inflammatory activity, this compound was investigated alongside other compounds from Garcinia smeathmannii, such as ananixanthone and smeathxanthone A. nih.govfrontiersin.org While detailed comparative data is limited, studies on related xanthones provide insights. For instance, in an investigation of xanthone (B1684191) derivatives against various human cancer cell lines, the positioning of prenyl and pyran groups was shown to be critical. mdpi.commdpi.com A xanthone with a pyran ring fused at C-2 (ananixanthone) showed a different cytotoxicity profile compared to a derivative with a prenyl substituent at C-8, highlighting the impact of substituent placement. mdpi.com Specifically, the presence of a pyran ring attached to the C-ring at position C-2 was associated with lower cytotoxicity against the K562 leukemia cell line compared to a similar structure with a prenyl group at C-8. mdpi.com

The cytotoxicity of xanthone derivatives is also influenced by the presence and location of prenyl groups. A study on xanthones from Mesua species revealed that diprenyl, dipyrano, and prenylated pyrano substituent groups were key contributors to cytotoxicity. mdpi.com The decrease in cytotoxic effect for some derivatives was attributed to the indirect attachment of a prenyl group at the pyrano moiety, suggesting that direct substitution on the xanthone core may be more effective. mdpi.com

Table 1: Summary of Biological Activities of this compound and Structurally Related Xanthones

| Compound | Key Structural Features | Biological Activity | Reference(s) |

| This compound | Pyran ring fused at C-2/C-3; Hydroxyls at C-5, C-7, C-10; Prenyl-like group on pyran ring | Anti-inflammatory; Aldose Reductase Inhibition; Cytotoxicity | nih.govontosight.aimdpi.com |

| Ananixanthone | Pyran ring fused at C-2/C-3 | Anti-inflammatory; Cytotoxicity | nih.govmdpi.com |

| Smeathxanthone A | Geranyl group at C-2; Four hydroxyl groups | Anti-inflammatory; Antioxidant | nih.gov |

| α-Mangostin | Diprenylated at C-2 and C-8 | Strong Cytotoxicity; Aldose Reductase Inhibition | mdpi.comcsmres.co.uk |

| Caloxanthone C | Prenylated at C-4; Pyran ring | Significant cytotoxicity towards Hep G2 cells | mdpi.com |

Role of Specific Functional Groups (e.g., Prenyl, Hydroxyl, Pyran Ring) in Bioactivity

The distinct functional groups of this compound—its hydroxyl groups, the prenyl-like side chain, and the fused pyran ring—each play a significant role in defining its pharmacological interactions.

Prenyl Group: The presence of prenyl (a C5 isoprenoid unit) or related hydrophobic chains on a xanthone scaffold is a well-established feature for enhancing biological activity. nih.govajchem-a.com This is largely attributed to the increased lipophilicity of the molecule, which can facilitate passage through biological membranes and improve interaction with protein targets. mdpi.commdpi.com In this compound, the 2-(4-methylpent-3-enyl) substituent on the pyran ring serves as this lipophilic anchor. The introduction of a prenyl side chain has been shown to improve the antitumor activity of previously inactive xanthone scaffolds. nih.gov The number and position of these isoprenyl chains can significantly affect cytotoxic activity. ajchem-a.com

Hydroxyl Group: The phenolic hydroxyl groups are critical for the biological activities of many xanthones. They can act as hydrogen bond donors, which is essential for binding to the active sites of enzymes. mdpi.com In the case of this compound's inhibition of aldose reductase, its hydroxyl groups are predicted to form key interactions within the enzyme's binding pocket. mdpi.com Furthermore, the number and position of hydroxyl groups on the xanthone core are strongly correlated with antioxidant activity. dntb.gov.ua

Pyran Ring: The pyran ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive natural products. rsc.orgnih.gov The fusion of a pyran ring to the xanthone core, as seen in this compound, creates a more rigid, complex structure. This can lead to increased selectivity for certain biological targets. However, this rigidity is not always beneficial. One study found that pyranoxanthones were less active against breast cancer cells than their more flexible dihydropyranoxanthone precursors, suggesting that conformational freedom can be important for certain activities. nih.gov The presence of a pyran ring can also modulate cytotoxicity; in some cases, cyclization of a prenyl chain into a pyran ring has been shown to reduce cytotoxic effects. ajchem-a.com

Stereochemical Considerations and Enantioselective Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action. nih.gov Chiral drugs, which exist as non-superimposable mirror images called enantiomers, can exhibit significantly different pharmacological and toxicological profiles. nih.govsavemyexams.com this compound possesses a chiral center at the C-2 position of its pyran ring, and its specific optical rotation has been reported as [α]D22 +30.3, indicating that it is a chiral molecule isolated as a specific enantiomer. nih.gov

Despite the importance of stereochemistry, the enantioselective profiles of most chiral xanthones remain largely uninvestigated. nih.gov Studies often utilize the naturally occurring compound, which may be a single enantiomer or a racemic mixture, without determining the absolute configuration or evaluating the activity of the individual enantiomers. nih.gov The development of new antibiotics has shown that chirality can be a key factor, with some studies revealing that enantiomers of chiral xanthone derivatives can have different levels of antimicrobial activity. nih.gov For example, enantioselectivity has been observed in the ability of chiral peptide-like xanthone derivatives to inhibit bacterial efflux pumps. nih.gov

To fully understand the pharmacological profile of this compound, the synthesis or chiral separation of its individual enantiomers and their subsequent biological evaluation would be necessary. nih.govresearchgate.net Such studies would clarify whether one enantiomer is more active or if the activity resides in both, which is crucial information for any potential therapeutic development. mpg.dewikipedia.org

Application of Computational Chemistry for SAR Elucidation (e.g., QSAR, Molecular Docking and Dynamics)

Computational chemistry provides powerful tools to investigate SAR at the molecular level, offering insights that can guide the design of more effective derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unibo.it While no specific QSAR model has been published for this compound derivatives, studies on other xanthone series have identified key molecular descriptors that govern their bioactivity. These often include:

Electronic descriptors: such as atomic charges and dipole moments. nih.gov

Hydrophobic descriptors: like the partition coefficient (logP). nih.gov

Topological and steric descriptors: including the number of H-bond donors/acceptors and molecular shape. researchgate.net

For instance, a QSAR study on xanthone derivatives as α-glucosidase inhibitors found that the number of hydrogen-bonding substituents, the number of aromatic rings, and the chemical softness were significant for modeling inhibitory activity. researchgate.net Another study on flavonoids as aldose reductase inhibitors highlighted the importance of a hydrogen bond donor at a specific position and the presence of a bulky, hydrophobic substituent. srce.hr These general findings suggest that for this compound, its hydroxyl groups and lipophilic side chain are likely key contributors to its activity, a hypothesis supported by other methods.

Molecular Docking and Dynamics: Molecular docking and dynamics simulations have been instrumental in elucidating the interaction of this compound with one of its key targets, aldose reductase (AR). mdpi.comcumbria.ac.uk Docking studies predicted that this compound fits well into the AR active site, with a strong binding affinity. mdpi.com The stability of this interaction is maintained through a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. mdpi.comresearchgate.net Molecular dynamics simulations, which track the movement of the atoms over time, have further supported the stability of the this compound-AR complex. mdpi.com However, these simulations also indicated that the atoms of this compound have larger deviations compared to some other xanthones, suggesting a degree of flexibility within the binding pocket. mdpi.com

Density Functional Theory (DFT) calculations have also been applied to this compound to understand its electronic properties. mdpi.com These studies calculated its chemical hardness and softness, which are parameters used to predict a molecule's stability and reactivity. The results predicted this compound to be a promising AR inhibitor due to a low calculated hardness value, which suggests a greater potential to exchange charges with amino acid residues at the enzyme's active site. mdpi.com

Table 2: Predicted Interactions of this compound with Aldose Reductase Active Site Residues

| Interaction Type | Interacting Residues | Reference(s) |

| Hydrogen Bonding | Ala299 (stable H-bond), His110, Trp111 | mdpi.com |

| Hydrophobic Interactions | Trp20, His110, Phe122, Cys298 | mdpi.comresearchgate.net |

| Electrostatic Interactions | His110 | researchgate.net |

Analytical and Bioanalytical Methodologies for Smeathxanthone B Research

Chromatographic Methods for Purity Assessment and Quantification in Research Samples (e.g., HPLC-UV, LC-MS/MS)

Chromatographic techniques are indispensable for the separation, identification, and quantification of Smeathxanthone B. High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) detector is a primary method for assessing the purity of isolated or synthesized this compound and for its quantification in non-biological samples. moravek.com For more sensitive and selective quantification, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. rsc.org

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quality control of this compound. The purity of a sample can be determined by analyzing the chromatogram for the presence of extraneous peaks. moravek.comchromatographyonline.com The principle relies on the differential partitioning of the analyte between a stationary phase (e.g., a C18 column) and a mobile phase. nih.gov this compound, like other xanthones, possesses a chromophore that absorbs UV light, allowing for its detection and quantification. europa.eunih.gov The UV spectrum of this compound shows characteristic absorbance maxima, which can be used for its specific detection. europa.eu

For quantification, a calibration curve is constructed by plotting the peak area of known concentrations of a this compound reference standard against their corresponding concentrations. researchgate.net This allows for the accurate determination of the compound's concentration in a sample of interest. The method's validation includes assessing its linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) to ensure reliable results. researchgate.netnih.gov

Table 1: Representative HPLC-UV Method Parameters for Xanthone (B1684191) Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (often with 0.1% formic acid) nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection Wavelength | Based on the UV absorbance maxima of this compound (e.g., ~245, 297, 337, 408 nm) europa.eu |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 30 °C |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex research samples, LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. rsc.org This technique couples the separation power of HPLC with the mass analysis capability of tandem mass spectrometry. mdpi.com After chromatographic separation, the analyte is ionized (e.g., using electrospray ionization - ESI) and detected based on its specific mass-to-charge ratio (m/z).

In tandem MS, a specific precursor ion corresponding to this compound is selected and fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) allows for highly selective and sensitive quantification, even in the presence of co-eluting impurities or matrix components. mdpi.com This is particularly valuable for analyzing crude extracts or reaction mixtures.

Table 2: Illustrative LC-MS/MS Parameters for Xanthone Quantification

| Parameter | Typical Value/Condition |

|---|---|

| Chromatography | UHPLC/HPLC with C18 column |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole-Time-of-Flight (Q-TOF) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ for this compound |

| Product Ions (Q3) | Specific fragment ions characteristic of this compound |

| Collision Energy | Optimized for the specific precursor-product ion transition |

Spectroscopic Techniques for in situ Detection and Characterization in Biological Matrices (e.g., LC-Orbitrap-MS, DESI-HRMS)

Investigating the spatial distribution and metabolism of this compound within biological tissues requires advanced in situ spectroscopic techniques. These methods can detect and characterize the compound directly from a tissue section, providing valuable information on its localization and potential transformation.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-Orbitrap-MS)

LC-Orbitrap-MS is a powerful tool for the characterization of compounds in complex biological extracts. filab.frnumberanalytics.com It combines HPLC separation with a high-resolution Orbitrap mass analyzer, which provides highly accurate mass measurements (typically <5 ppm). filab.frnih.gov This accuracy allows for the confident determination of the elemental composition of this compound and its potential metabolites. filab.fr By comparing the high-resolution mass spectra of an unknown peak with the theoretical mass of this compound, its presence can be confirmed. Furthermore, the fragmentation patterns obtained in MS/MS mode on an Orbitrap instrument can be used to structurally elucidate metabolites. nih.gov While not strictly an in situ imaging technique, the analysis of micro-dissected tissue samples by LC-Orbitrap-MS can provide spatially resolved metabolic information.

Desorption Electrospray Ionization-High Resolution Mass Spectrometry (DESI-HRMS)

DESI-HRMS is a true ambient mass spectrometry imaging (MSI) technique that allows for the in situ analysis of molecules directly from the surface of a biological tissue sample with minimal preparation. researchgate.netlta-geneve.ch A charged solvent spray is directed at the tissue surface, where it desorbs and ionizes analytes that are then analyzed by a high-resolution mass spectrometer. researchgate.netlcms.cz

By moving the sample stage relative to the DESI sprayer, a two-dimensional map of the distribution of this compound and its metabolites can be generated. nih.gov This label-free chemical imaging can reveal the compound's accumulation in specific organs or sub-organ structures, providing critical insights for preclinical studies. researchgate.netnih.gov The high resolution of the mass spectrometer is crucial for differentiating the drug from endogenous molecules with similar masses. lcms.cz This technique is particularly valuable for visualizing how a compound is distributed and metabolized within a tissue context. nih.gov

Development and Validation of Bioanalytical Assays for Preclinical in vitro and in vivo Studies

To support preclinical research, such as pharmacokinetic studies in animal models, robust bioanalytical assays for the quantification of this compound in biological matrices like plasma, serum, or tissue homogenates are essential. mdpi.com The development and validation of these assays are governed by stringent guidelines, such as the ICH M10 guideline, to ensure the reliability and reproducibility of the data. nih.gov

The process begins with the development of a suitable analytical method, typically LC-MS/MS, due to its high sensitivity and selectivity in complex biological fluids. researchgate.netresearchgate.net Key steps in method development include:

Sample Preparation: Developing an efficient extraction method to isolate this compound from the biological matrix and remove interfering components. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.govresearchgate.net

Chromatographic Separation: Optimizing the HPLC conditions to achieve a sharp, symmetrical peak for this compound, well-separated from matrix components.

Mass Spectrometric Detection: Fine-tuning the MS parameters, including the selection of an appropriate internal standard, to maximize the signal and ensure specificity.

Once a method is developed, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. mdpi.com

Table 3: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Description and Purpose |

|---|---|

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov |

| Accuracy | The closeness of the determined value to the true value, assessed by analyzing quality control (QC) samples at different concentrations. researchgate.net |

| Precision | The degree of scatter between a series of measurements, evaluated at both intra-day and inter-day levels. researchgate.net |

| Calibration Curve | Demonstrates the relationship between the instrumental response and the known concentration of the analyte over a specific range. nih.gov |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. mdpi.com |

| Recovery | The efficiency of the extraction procedure in recovering the analyte from the biological matrix. nih.gov |

| Matrix Effect | The influence of co-eluting, undetected matrix components on the ionization of the analyte. nih.gov |

| Stability | The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term). mdpi.comnih.gov |

The successful development and validation of a bioanalytical assay for this compound is a critical prerequisite for conducting meaningful in vitro cell-based assays and in vivo animal studies, providing the reliable quantitative data needed to understand its pharmacokinetic profile. gre.ac.uk

Future Research Directions and Therapeutic Implications of Smeathxanthone B

Targeted Structural Modifications for Enhanced Potency, Selectivity, and Bioavailability

A crucial step in translating a natural product into a viable drug candidate is the strategic chemical modification of its core structure. libretexts.org For Smeathxanthone B, future research should focus on targeted structural alterations to improve its therapeutic profile.

The structure of this compound is characterized by a pyrano-xanthenone core, which provides a scaffold for modification. nih.gov Computational studies have suggested that its linear structure may contribute to its inhibitory potential against aldose reductase. mdpi.com The presence of hydroxyl and non-polar alkyl (prenyl) groups is also thought to be important for its interactions with target enzymes. mdpi.com

Future medicinal chemistry efforts could explore:

Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to enhance binding affinity and selectivity for its molecular targets while potentially improving metabolic stability. mdpi.com

Derivatization: The synthesis of analogues through modification of the peripheral hydroxyl and prenyl groups could modulate the compound's lipophilicity and hydrogen-bonding capacity. psu.edu For instance, the addition of aminoethyl derivatives has been shown to enhance the activity of related xanthones. psu.edu

Conformational Restriction: Introducing elements that lock the molecule into a more biologically active conformation could increase potency. mdpi.com

Nanoparticle Encapsulation: To overcome potential bioavailability challenges common to natural products, nanotechnology-based delivery systems like liposomes or polymeric nanoparticles could be developed. nih.govtaylorandfrancis.com Encapsulation can protect the compound from degradation, improve solubility, and enhance delivery to target tissues. nih.gov

These modifications aim to create derivatives with superior potency, a more selective mechanism of action to reduce off-target effects, and enhanced bioavailability to ensure effective concentrations can be achieved in the body. danaher.comnih.govlonza.com

Elucidation of Novel Molecular Targets and Signaling Pathways

While preliminary studies have identified aldose reductase (AR) as a molecular target, a comprehensive understanding of this compound's mechanism of action requires a broader investigation into its molecular interactions.

Known and Potential Molecular Targets of this compound

| Target/Pathway | Evidence/Rationale | Research Focus |

|---|---|---|

| Aldose Reductase (AR) | Computational studies show this compound as a potent inhibitor, forming hydrogen bonds with key residues like Trp20. mdpi.com | Confirming inhibitory kinetics and cellular activity in models of diabetic complications. |

| Inflammatory Mediators | Demonstrated dose-dependent inhibition of nitric oxide (NO) production in LPS-stimulated macrophages. nih.govfrontiersin.org | Investigating direct inhibition of enzymes like inducible nitric oxide synthase (iNOS), cyclooxygenases (COX-1/COX-2), and lipoxygenases (LOX). frontiersin.org |

| Inflammatory Signaling Pathways | Related xanthones modulate pathways such as NF-κB, MAPK, and PI3K/Akt/mTOR. frontiersin.orgneurores.org | Elucidating the effect of this compound on the activation of key proteins in these pathways (e.g., p65, p38, Akt) in immune cells. |

| Cytokine Production | Related compounds alter the expression of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10). frontiersin.org | Quantifying the effect of this compound on cytokine profiles in various cell types to understand its immunomodulatory role. |

Future research should employ biochemical and cellular assays to validate the computationally predicted interaction with aldose reductase. mdpi.com Furthermore, its observed anti-inflammatory effects, such as the inhibition of nitric oxide production, warrant a deeper investigation into its influence on key inflammatory signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of inflammatory mediators. nih.govfrontiersin.orgneurores.org Identifying the full spectrum of its molecular targets is essential for understanding its therapeutic potential and predicting possible side effects.

Development of Advanced in vitro and in vivo Preclinical Models for Comprehensive Efficacy and Mechanistic Studies